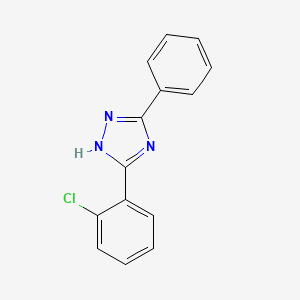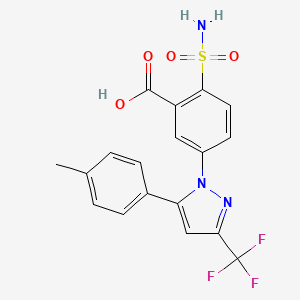
2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the p-tolyl group: This can be done via a Friedel-Crafts alkylation reaction.
Formation of the benzoic acid moiety: This step might involve the oxidation of a benzyl group to a carboxylic acid.
Introduction of the sulfonamide group: This can be achieved by reacting the intermediate with sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids or anhydrides.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Applications in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-Sulfamoylbenzoic acid: Lacks the pyrazole and trifluoromethyl groups.
5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the benzoic acid and sulfonamide groups.
2-Sulfamoyl-5-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid: Similar structure but without the p-tolyl group.
Uniqueness
2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
分子式 |
C18H14F3N3O4S |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
5-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C18H14F3N3O4S/c1-10-2-4-11(5-3-10)14-9-16(18(19,20)21)23-24(14)12-6-7-15(29(22,27)28)13(8-12)17(25)26/h2-9H,1H3,(H,25,26)(H2,22,27,28) |
InChI 键 |
UMOINECDMVSRLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)S(=O)(=O)N)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
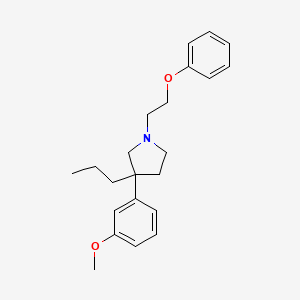
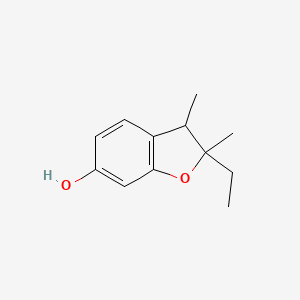
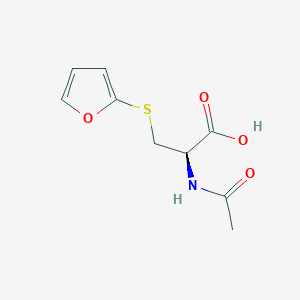
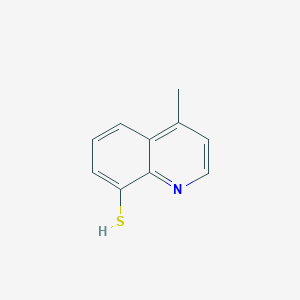
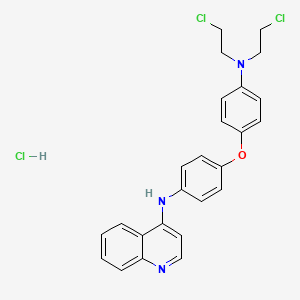
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12902440.png)

![1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12902453.png)
![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)
